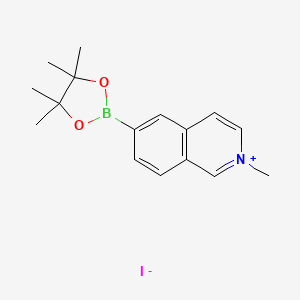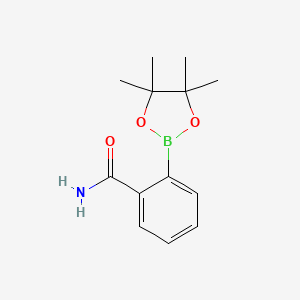
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the formula C6H13BO2 . It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular formula of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is C6H13BO2 . The crystal structure parameters are: a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .Chemical Reactions Analysis
This compound can undergo several types of reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless liquid at room temperature . It has a boiling point of 43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One significant application of compounds related to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide is in the field of synthesis and structural analysis. These compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized via substitution reactions and their structures are confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) are used for crystallographic and conformational analyses, revealing important physicochemical properties (Huang et al., 2021).
Molecular Structure Optimization
These compounds are also used in studies focusing on molecular structure optimization. DFT calculations are employed to optimize molecular structures, which are then compared with X-ray diffraction values to confirm their consistency. Such studies provide insights into molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of these compounds' properties (Huang et al., 2021).
Development of Mitochondrial Probes
In the biomedical field, related compounds have been developed as mitochondrial probes. For example, a yellow emission probe, 1-methyl-4-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) pyridin-1-ium iodide, has been reported for staining mitochondria in living cells. This probe exhibits properties like non-toxicity, photostability, and high signal-to-noise ratio, making it suitable for long-term monitoring of mitochondria and detecting changes in mitochondrial membrane potential and viscosity (Chen et al., 2018).
Luminescent Properties and Photo-induced Electron Transfer Studies
Compounds similar to this compound are studied for their luminescent properties and photo-induced electron transfer (PET). This research can contribute to the development of pH probes and the understanding of fluorescence quenching mechanisms in various compounds (Gan et al., 2003).
Imaging and Diagnostic Applications
Moreover, such compounds have potential applications in imaging and diagnostics, especially in the detection and analysis of cancer cells. Their properties make them suitable for use as radiotracers in positron emission tomography (PET) for imaging the proliferative status of tumors, like in breast cancer studies (Tu et al., 2005).
Safety and Hazards
Direcciones Futuras
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has potential applications in various fields due to its ability to undergo borylation and hydroboration reactions . These reactions are useful in the synthesis of various organic compounds, which can be used in the development of new pharmaceuticals and chemical intermediates .
Mecanismo De Acción
Target of Action
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions . These reactions typically target the C-H bonds of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes . This reaction changes the chemical structure of the target molecule, potentially altering its properties and interactions.
Biochemical Pathways
Borylation reactions, such as those facilitated by this compound, are often used in the synthesis of complex organic molecules . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In general, borylation reactions can lead to the formation of new chemical structures with potentially different properties and biological activities .
Propiedades
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BNO2.HI/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-11H,1-5H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGVRNZACWWTAQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=[N+](C=C3)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














